chemical synthesis and purification of Remdesivir-D5
chemical synthesis and purification of Remdesivir-D5
An In-depth Technical Guide on the Chemical Synthesis and Purification of Remdesivir-D5
Introduction
Remdesivir (GS-5734) is a nucleoside analog with broad-spectrum antiviral activity. It is a prodrug that metabolizes in the body to its active form, which inhibits viral RNA-dependent RNA polymerase, leading to the termination of viral RNA transcription.[1][2] Remdesivir-D5 is a deuterated version of Remdesivir, where five hydrogen atoms on the phenoxy group are replaced with deuterium. This isotopic labeling makes Remdesivir-D5 an ideal internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic and metabolic studies, as it has the same chemical properties as Remdesivir but a different mass.[3]
This technical guide provides a detailed overview of the , intended for researchers, scientists, and professionals in drug development.
Chemical Synthesis of Remdesivir-D5
The synthesis of Remdesivir-D5 involves the preparation of the deuterated phosphoramidate moiety and its subsequent coupling with the nucleoside core, GS-441524. The overall synthetic strategy is adapted from established routes for Remdesivir.[1][4][5]
Synthesis of Deuterated Phosphoramidate Moiety
The key to synthesizing Remdesivir-D5 is the preparation of the pentadeuterated phosphoramidate fragment. This is achieved by using deuterated phenol (Phenol-D6) as a starting material.
Experimental Protocol: Synthesis of (2-Ethylbutyl)-(S)-alaninate (S)-((pentadeuteriophenoxy)phosphoryl) chloride
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Step 1: Preparation of Phenyl-D5 phosphorodichloridate.
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To a cooled (0 °C) solution of phosphoryl chloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.1 eq).
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Slowly add Phenol-D6 (1.0 eq) dissolved in anhydrous dichloromethane.
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Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
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Filter the reaction mixture to remove triethylamine hydrochloride salt.
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The filtrate containing the crude Phenyl-D5 phosphorodichloridate is concentrated under reduced pressure and used in the next step without further purification.
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-
Step 2: Coupling with L-Alanine 2-ethylbutyl ester.
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Dissolve L-Alanine 2-ethylbutyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
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Slowly add the crude Phenyl-D5 phosphorodichloridate (1.05 eq) from the previous step.
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Add triethylamine (2.2 eq) dropwise to the reaction mixture.
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Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
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Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The resulting product is a diastereomeric mixture of the desired phosphoramidoyl chloridate, which can be purified by column chromatography or used directly in the next step. For higher purity, chiral separation can be performed.[6]
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Synthesis of the Nucleoside Core (GS-441524)
The synthesis of the parent nucleoside, GS-441524, has been well-established and is a crucial intermediate for Remdesivir synthesis.[5] Several synthetic routes starting from D-ribose have been reported.[4][7]
Final Coupling and Deprotection to Yield Remdesivir-D5
The final step is the coupling of the deuterated phosphoramidate moiety with the protected GS-441524 nucleoside, followed by deprotection.
Experimental Protocol: Synthesis of Remdesivir-D5
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Step 1: Protection of GS-441524.
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To a suspension of GS-441524 (1.0 eq) in an appropriate solvent (e.g., THF), add a suitable protecting group for the 2' and 3'-hydroxyl groups of the ribose. A common strategy is the formation of an acetonide using 2,2-dimethoxypropane in the presence of an acid catalyst.[6]
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Stir the reaction at room temperature until completion.
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Quench the reaction and extract the protected nucleoside. The crude product is purified by column chromatography.
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-
Step 2: Coupling Reaction.
-
Dissolve the protected GS-441524 (1.0 eq) in anhydrous THF and cool to -78 °C.
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Add a Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl) (1.1 eq), and stir for 30 minutes.[5]
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Slowly add a solution of the deuterated phosphoramidoyl chloridate (1.2 eq) in anhydrous THF.
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Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, and wash the combined organic layers with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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-
Step 3: Deprotection.
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Dissolve the crude protected Remdesivir-D5 in a suitable solvent system for deprotection of the acetonide group, such as a solution of acetic acid in isopropanol or aqueous formic acid.[5]
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Stir the reaction at room temperature or with gentle heating until the deprotection is complete.
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Neutralize the reaction mixture and extract the crude Remdesivir-D5.
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Synthesis Workflow
Caption: Synthetic pathway for Remdesivir-D5.
Purification of Remdesivir-D5
The purification of Remdesivir-D5 is a critical step to ensure high purity, which is essential for its use as an analytical standard. The primary method for purification is high-performance liquid chromatography (HPLC).
Experimental Protocol: Purification of Remdesivir-D5
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Crude Purification:
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The crude product obtained after the final deprotection step is first purified by flash column chromatography on silica gel.
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A gradient elution system, typically with dichloromethane and methanol, is used to separate the bulk of the impurities.
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-
Final Purification by Preparative HPLC:
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The partially purified product is then subjected to reversed-phase preparative HPLC for final purification.[8]
-
A C18 column is commonly used.[9]
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The mobile phase typically consists of a mixture of water and acetonitrile, often with an additive like formic acid or ammonium acetate to improve peak shape.[10][11]
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A gradient elution method is employed, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase.
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Fractions are collected and analyzed by analytical HPLC to identify those containing the pure product.
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The pure fractions are combined and the solvent is removed under reduced pressure (lyophilization is often preferred) to yield Remdesivir-D5 as a solid.
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-
Diastereomer Separation (if necessary):
Purification Workflow
Caption: Purification workflow for Remdesivir-D5.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of Remdesivir and its analogs. Data for Remdesivir-D5 is expected to be comparable.
Table 1: Synthesis Yields
| Step | Product | Typical Yield (%) | Reference |
| Nucleoside Synthesis | GS-441524 | - | - |
| Phosphoramidation & Deprotection | Remdesivir | 85% (from GS-441524) | [5] |
| Overall Synthesis | Remdesivir | 14.7% | [4] |
| Overall Synthesis | Remdesivir | 25% | [7] |
Table 2: Purification and Final Product Characteristics
| Parameter | Value | Method | Reference |
| Final Purity | > 99.4% | HPLC | [5][13] |
| Diastereomeric Ratio (d.r.) | 99.9:0.1 | Chromatography | [5] |
| Isotopic Enrichment | > 98% | Mass Spectrometry | Assumed for standard |
| Molecular Formula | C₂₇H₃₀D₅N₆O₈P | - | [14] |
| Molecular Weight | 607.61 g/mol | - | [14][15] |
Conclusion
The synthesis and purification of Remdesivir-D5 require a multi-step process involving the preparation of a deuterated phosphoramidate intermediate, its coupling with the GS-441524 nucleoside core, and rigorous purification, primarily using HPLC. While the protocols are adapted from the synthesis of non-deuterated Remdesivir, careful execution and analytical characterization are crucial to obtain a high-purity product suitable for its intended use as an internal standard in sensitive bioanalytical assays. The methodologies described provide a comprehensive framework for researchers and scientists working on the synthesis of isotopically labeled antiviral compounds.
References
- 1. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 2. Analytical method development techniques of remdesivir [wisdomlib.org]
- 3. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Remdesivir - Foreal BioTech [forealbio.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijpscr.info [ijpscr.info]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Remdesivir-D5 | C27H35N6O8P | CID 146047203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Remdesivir-d5 - CD Bioparticles [cd-bioparticles.net]
